2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)
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Overview
Description
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) is an organic compound characterized by its unique structure, which includes two ethane-1-thiol groups connected by a hexane-1,6-diylbis(methylazanediyl) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) typically involves the reaction of hexane-1,6-diamine with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that alter the protein’s function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,6’-(ethane-1,2-diylbis(azanediyl))dihexane-1,2,3,4,5-pentaol: Similar structure but with additional hydroxyl groups.
2,2’-[ethane-1,2-diylbis(oxymethylene)]dioxirane: Contains oxirane groups instead of thiol groups.
Properties
CAS No. |
118168-53-9 |
---|---|
Molecular Formula |
C12H28N2S2 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
2-[methyl-[6-[methyl(2-sulfanylethyl)amino]hexyl]amino]ethanethiol |
InChI |
InChI=1S/C12H28N2S2/c1-13(9-11-15)7-5-3-4-6-8-14(2)10-12-16/h15-16H,3-12H2,1-2H3 |
InChI Key |
VIINISREELMHAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN(C)CCS)CCS |
Origin of Product |
United States |
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